N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide
CAS No.:
Cat. No.: VC17242191
Molecular Formula: C37H27F15NO5PS
Molecular Weight: 913.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H27F15NO5PS |
|---|---|
| Molecular Weight | 913.6 g/mol |
| IUPAC Name | N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide |
| Standard InChI | InChI=1S/C37H27F15NO5PS/c38-33(39,40)21-9-19(10-22(15-21)34(41,42)43)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35(44,45)46)16-24(12-20)36(47,48)49)32(30)58-59(54,57-31(27)29)53-60(55,56)37(50,51)52/h9-17,25H,1-8H2,(H,53,54) |
| Standard InChI Key | WWJNQVNOCXKAPC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2C(C1)C=C(C3=C2C4=C5CCCCC5=CC(=C4OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F |
Introduction
N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound featuring a phosphapentacyclic structure with multiple trifluoromethyl groups. This compound is notable for its intricate molecular architecture and potential applications in various fields, including chemistry and materials science.
IUPAC Name
The IUPAC name of this compound is N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide .
Synthesis and Applications
The synthesis of such complex molecules typically involves multi-step reactions, including the formation of the phosphapentacyclic core and the introduction of trifluoromethyl groups. Applications may include catalysis, materials science, or pharmaceutical research due to its unique structural features.
Spectroscopic Analysis
Spectroscopic methods such as NMR and IR would be essential for characterizing the compound's structure and confirming its purity. These analyses can provide insights into the compound's molecular environment and potential interactions.
Biological Activity
While specific biological activities of this compound are not documented, compounds with similar structures may exhibit interesting properties, such as enzyme inhibition or cellular interactions.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume